Pent-2-ynal

Descripción general

Descripción

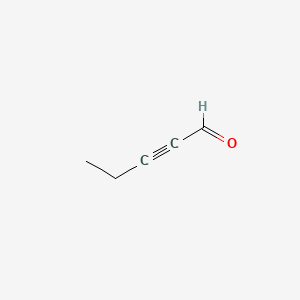

Pent-2-ynal: is an organic compound with the molecular formula C5H6O . It is an aliphatic aldehyde containing a triple bond between the second and third carbon atoms. The structure of this compound includes a terminal aldehyde group and a triple bond, making it a unique compound with interesting chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydration of Pent-2-yne: One common method to synthesize Pent-2-ynal is through the hydration of Pent-2-yne. This reaction involves the addition of water to the triple bond in the presence of a catalyst such as mercuric sulfate in dilute sulfuric acid.

Partial Hydrogenation of Pent-2-yne: Another method involves the partial hydrogenation of Pent-2-yne using a catalyst like Lindlar’s catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as mentioned above but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Pent-2-ynal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols. Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon is a typical method.

Addition Reactions: The triple bond in this compound makes it reactive towards addition reactions. For example, it can react with halogens to form dihalides or with hydrogen halides to form haloalkenes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Addition: Halogens like bromine or chlorine in an inert solvent.

Major Products Formed:

Oxidation: Pent-2-ynoic acid.

Reduction: Pent-2-en-1-ol.

Addition: 2,3-Dibromopentanal.

Aplicaciones Científicas De Investigación

Pent-2-ynal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: this compound is used in studies involving enzyme inhibition and protein modification due to its reactive aldehyde group.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Pent-2-ynal involves its reactivity towards nucleophiles due to the presence of the aldehyde group. The triple bond also makes it susceptible to addition reactions. In biological systems, this compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .

Comparación Con Compuestos Similares

But-2-ynal: Similar structure but with one less carbon atom.

Hex-2-ynal: Similar structure but with one more carbon atom.

Pent-3-ynal: Similar structure but with the triple bond at a different position.

Uniqueness of Pent-2-ynal: this compound is unique due to the position of its triple bond and aldehyde group, which gives it distinct reactivity and makes it a valuable compound in organic synthesis and research .

Actividad Biológica

Pent-2-ynal, an organic compound with the molecular formula , is classified as an aliphatic aldehyde. It features a terminal aldehyde group and a triple bond between the second and third carbon atoms, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

This compound is a colorless liquid at room temperature with a boiling point of approximately 87°C. It is soluble in water and polar solvents like ethanol and acetone. Its structure allows it to interact with various biological molecules, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. In laboratory studies, it has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism behind this activity may involve the compound's ability to form covalent bonds with nucleophilic sites on microbial proteins, leading to functional modifications that disrupt cellular processes.

Anticancer Potential

This compound has also demonstrated promising anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death. This suggests potential applications in cancer therapy, especially in developing novel chemotherapeutic agents.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This effect could be beneficial in treating diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

The biological activity of this compound can be attributed to its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles in proteins, leading to modifications that may inhibit enzyme activity or alter protein functions. This mechanism is critical for understanding its therapeutic potential.

Comparative Analysis

To better understand this compound's unique properties, a comparison with structurally similar compounds is useful:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| But-2-ynal | C4H6O | One less carbon atom; simpler structure |

| Hex-2-ynal | C6H10O | One more carbon atom; longer chain |

| Pent-3-ynal | C5H6O | Triple bond located at a different position |

| Pentanal | C5H10O | Saturated aldehyde; lacks triple bond |

The positioning of the triple bond and aldehyde group distinguishes this compound from these compounds, granting it unique reactivity that enhances its biological activity.

Case Studies

- Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that this compound inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use as a therapeutic agent against biofilm-associated infections.

- Cancer Research : In a preclinical trial detailed in Cancer Letters, this compound was shown to reduce tumor growth in mouse models of breast cancer by inducing apoptosis through mitochondrial pathways.

- Inflammation : Research published in Inflammation Research demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in an animal model of inflammatory bowel disease, indicating its potential as an anti-inflammatory drug.

Propiedades

IUPAC Name |

pent-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTOSDJJTWPWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203646 | |

| Record name | Pent-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55136-52-2 | |

| Record name | Pent-2-ynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055136522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 2-Pentynal?

A1: 2-Pentynal, also known as Pent-2-ynal, is an organic compound with the molecular formula C5H6O. Its molecular weight is 82.10 g/mol. While specific spectroscopic data is not provided in the given research papers, its structure can be described as containing both an aldehyde functional group and an alkyne functional group. [, ]

Q2: Can you describe a specific chemical reaction involving 2-Pentynal and its outcome?

A2: One research paper highlights a reaction where the sodium salt of dimethyl 1,3-acetonedicarboxylate reacts with 2-Pentynal. This reaction, conducted at room temperature in THF, follows a Michael addition-aldol cyclization sequence. The final product is dimethyl 2-hydroxy-4-pentylbenzene-1,3-dicarboxylate, formed with a 42% yield. This reaction is noteworthy because it allows for the regiocontrolled synthesis of tetrasubstituted aromatic rings. []

Q3: Are there any studies on the microwave and submillimeter spectroscopy of 2-Pentynal?

A3: Yes, research on the microwave and submillimeter spectroscopy of 2-Pentynal has been conducted. While specific details are not provided in the abstracts, this type of spectroscopy is crucial for understanding the compound's rotational energy levels and molecular structure. []

Q4: Has 2-Pentynal been investigated in the context of organometallic chemistry, specifically with ruthenium complexes?

A4: While not directly addressed with 2-Pentynal itself, one research paper explores the reactivity of Ru3(CO)12 with 2-pentynal-diethyl-acetal. This reaction leads to the formation of a novel ruthenium complex. This research highlights the potential of 2-Pentynal derivatives in organometallic synthesis and their interactions with transition metal complexes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.